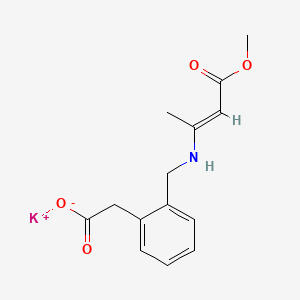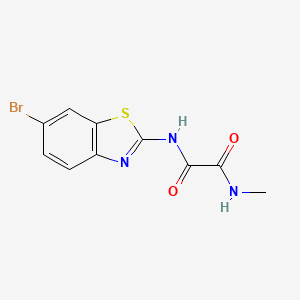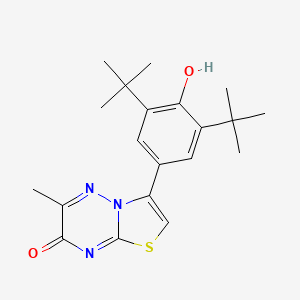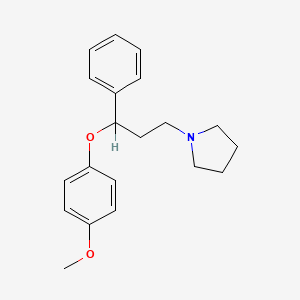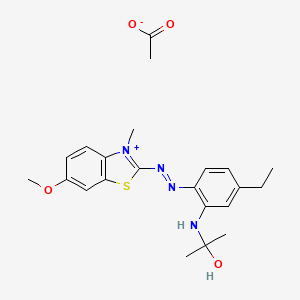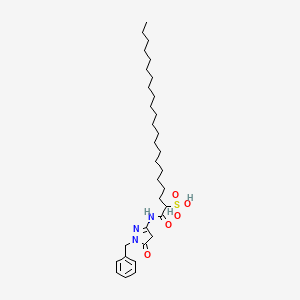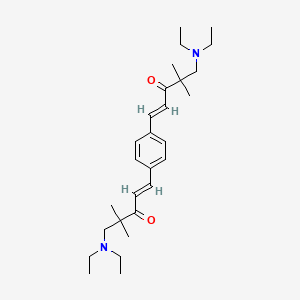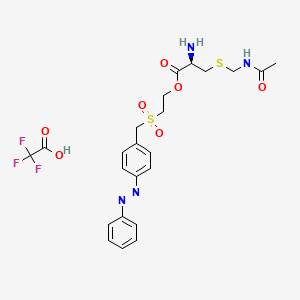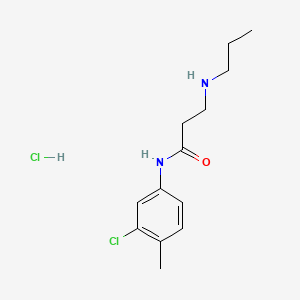
p-Propionotoluidide, 3'-chloro-3-propylamino-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride: is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of p-toluidide, characterized by the presence of a chloro group and a propylamino group. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride typically involves the reaction of p-toluidide with propionyl chloride in the presence of a base to form the propionotoluidide intermediate. This intermediate is then reacted with 3-chloropropylamine under controlled conditions to introduce the chloro and propylamino groups. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions:
Oxidation: p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in studying reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of chloro and propylamino groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride involves its interaction with specific molecular targets. The chloro and propylamino groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 3’-Chloro-o-propionotoluidide
- 4’-Chloro-o-propionotoluidide
- 6’-Chloro-m-propionotoluidide
- 5’-Chloro-o-propionotoluidide
- 3’-Chloro-p-acetotoluidide
Comparison: p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride is unique due to the specific positioning of the chloro and propylamino groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
109651-75-4 |
|---|---|
分子式 |
C13H20Cl2N2O |
分子量 |
291.21 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methylphenyl)-3-(propylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-3-7-15-8-6-13(17)16-11-5-4-10(2)12(14)9-11;/h4-5,9,15H,3,6-8H2,1-2H3,(H,16,17);1H |
InChI 键 |
BDOHSOWSOLKEGR-UHFFFAOYSA-N |
规范 SMILES |
CCCNCCC(=O)NC1=CC(=C(C=C1)C)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




